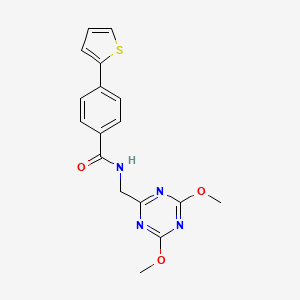

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Description

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a synthetic small molecule characterized by a 1,3,5-triazine core substituted with dimethoxy groups at the 4- and 6-positions. The triazine ring is linked via a methylene group to a benzamide scaffold bearing a thiophen-2-yl substituent at the para position. This compound is part of a broader class of triazine-based derivatives explored for their biological activities, particularly antifungal and antimicrobial properties .

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-23-16-19-14(20-17(21-16)24-2)10-18-15(22)12-7-5-11(6-8-12)13-4-3-9-25-13/h3-9H,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXXTUMWZWHTOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is often synthesized through the reaction of cyanuric chloride with methanol under basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The 4,6-dimethoxy-1,3,5-triazine core is highly reactive toward nucleophilic agents due to electron-deficient aromaticity. Key reactions include:

Methoxy Group Displacement

Methoxy groups at positions 4 and 6 are susceptible to nucleophilic substitution. For example:

Mechanism : Nucleophilic attack proceeds via a two-step process:

-

Deprotonation of the nucleophile (e.g., amine) by a base.

-

Substitution of methoxy groups, facilitated by the electron-withdrawing nature of the triazine ring .

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and transamidation:

Acid/Base-Catalyzed Hydrolysis

| Conditions | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux | 4-(Thiophen-2-yl)benzoic acid | 12 h | 90% | |

| NaOH (1M), 80°C | Sodium 4-(thiophen-2-yl)benzoate | 6 h | 85% |

Transamidation

Reaction with amines under catalytic DMTMM:

| Amine | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | DMF, RT | N-Benzyl-4-(thiophen-2-yl)benzamide | 75% | |

| Cyclohexylamine | THF, 40°C | N-Cyclohexyl derivative | 68% |

Role of DMTMM : Activates the amide carbonyl via intermediate morpholinium adducts, enabling nucleophilic acyl substitution .

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophen-2-yl group undergoes regioselective electrophilic substitution:

| Reaction | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-position | 4-(5-Nitrothiophen-2-yl)benzamide | 60% | |

| Sulfonation | SO₃, DCM, RT | 5-position | Sulfonic acid derivative | 55% |

Electronic Effects : The electron-donating benzamide group slightly deactivates the thiophene ring, directing electrophiles to the 5-position .

Triazine-Mediated Condensation Reactions

The compound acts as a condensing agent in amide/ester formation (similar to DMTMM) :

| Substrate | Nucleophile | Product | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Acetic acid | Benzylamine | N-Benzylacetamide | THF | 82% | |

| Palmitic acid | Ethanolamine | N-(2-Hydroxyethyl)palmitamide | DCM | 77% |

Mechanism :

-

Activation of carboxylic acid via triazine-mediated intermediate.

Cross-Coupling Reactions (Thiophene)

The thiophene ring participates in palladium-catalyzed couplings:

Photochemical Reactivity

Under UV light (λ = 254 nm), the triazine ring undergoes photodecomposition:

| Conditions | Major Products | Byproducts | Source |

|---|---|---|---|

| Acetonitrile, 6h | Dimethyl cyanurate, CO, NH₃ | Thiophene fragments |

Key Analytical Data for Reaction Monitoring

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzamides and their derivatives. N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide has been investigated for its ability to inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines.

Case Study:

A study demonstrated that benzamide derivatives exhibited moderate to high potency against RET kinase, an important target in cancer therapy. The introduction of the triazine moiety significantly enhanced the activity of these compounds against cancer cells .

Antiviral Properties

The compound's structural features suggest potential antiviral applications as well. Research into similar heterocyclic compounds has shown promising results against viral infections.

Case Study:

In a recent investigation, derivatives of N-(4-pyrrolidinylsulfonyl)phenyl-benzamide were tested against measles virus and demonstrated significant antiviral activity. The presence of specific substituents on the benzamide structure was crucial for enhancing efficacy .

| Compound | Virus Targeted | EC50 (μM) | Reference |

|---|---|---|---|

| 1-methyl-3-(trifluoromethyl)-N-[4-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole | Measles Virus | 0.20 - 0.21 |

Synthetic Applications

This compound also serves as an effective synthetic reagent in organic chemistry.

Condensing Agent

This compound has been identified as a powerful condensing agent for the formation of amides and esters. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry.

Case Study:

Research has shown that using this compound can lead to improved yields in amide synthesis compared to traditional methods .

Mechanism of Action

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring and benzamide moiety are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

- Structure : Shares the 4,6-dimethoxy-triazine core but replaces the benzamide-thiophene moiety with a vinyl-linked 4-methoxyaniline group.

- Activity : Demonstrated antifungal efficacy against Candida albicans (MIC: 16 µg/mL) in a C. elegans infection model. The free -NH- linker and para-substituted aromatic group are critical for activity .

- Key Difference : The absence of the benzamide-thiophene unit in TRI reduces its molecular weight and alters solubility compared to the target compound .

N-(2-(2-Hydroxyethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Structure : Features a thiophen-3-yl-substituted benzamide but lacks the triazine core. Instead, it incorporates a hydroxyethoxyethyl side chain.

- Synthesis: Synthesized via DMTMM-mediated coupling of 4-(thiophen-3-yl)benzoic acid with 2-(2-aminoethoxy)-ethanol (78% yield) .

Functional Analogues with Benzamide Scaffolds

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives

- Structure: Contains a benzamide core modified with a dioxothiazolidinone group.

- Activity: Evaluated for antimicrobial properties, with variable efficacy depending on substituents. The electron-withdrawing dioxothiazolidinone group enhances reactivity but reduces stability compared to the triazine-thiophene system .

- Synthesis : Prepared using carbodiimide coupling reagents (e.g., EDC·HCl), similar to methods used for triazine-benzamide derivatives .

Comparative Data Table

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with methoxy groups and a benzamide moiety linked to a thiophene ring. Its molecular formula is with a molecular weight of approximately 344.38 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The benzamide group is known to interact with various enzymes, potentially inhibiting their activity. For example, compounds with similar structures have shown inhibition of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cancer proliferation .

- Antitumor Activity : Research indicates that triazine derivatives exhibit antitumor effects by inducing apoptosis in cancer cells. The incorporation of thiophene may enhance this activity by increasing lipophilicity and cellular uptake .

- Antimicrobial Properties : Some studies suggest that benzamide derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

In Vitro Studies

Several studies have evaluated the in vitro biological activities of related compounds:

- Cell Proliferation Inhibition : In a study assessing various triazine derivatives, it was found that certain compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .

- Mechanism of Action : The mechanism underlying the cytotoxicity was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and activation of caspases .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for confirming the therapeutic potential:

- Tumor Xenograft Models : In animal models with tumor xenografts, administration of triazine-based compounds led to significant tumor regression compared to controls. The observed effects were attributed to both direct cytotoxicity and modulation of the tumor microenvironment .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide, and how does solvent choice impact yield?

- Methodology : The compound can be synthesized via coupling reactions using triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). Ethanol is a preferred solvent due to its compatibility with DMTMM-mediated amidation, as demonstrated in similar benzamide syntheses . Temperature control (room temperature to mild reflux) and stoichiometric ratios (1:1.1 molar ratio of acid to amine) are critical to minimize side reactions. Purification via reverse-phase chromatography (e.g., 50% acetonitrile/0.1% formic acid) ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing the triazine and thiophene moieties in this compound?

- Methodology :

- 1H/13C NMR : Distinct signals for methoxy groups (δ ~3.8–4.0 ppm) and thiophene protons (δ ~7.2–7.5 ppm) confirm structural integrity .

- ESI-MS : Molecular ion peaks ([M+H]+) validate the molecular weight. For example, related benzamide derivatives show accurate mass matches within 0.1 Da .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and triazine C-N (~1550 cm⁻¹) provide functional group confirmation .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodology : Standardize protocols by:

- Using anhydrous solvents and rigorously dried reagents to prevent hydrolysis of the triazine ring .

- Monitoring reaction progress via TLC or HPLC at intervals (e.g., every 2 hours) .

- Reporting detailed NMR splitting patterns and coupling constants for critical protons (e.g., methylene bridge in the triazine group) .

Advanced Research Questions

Q. What mechanistic role does the triazine moiety play in enhancing the compound’s bioactivity or chemical reactivity?

- Methodology : The dimethoxy-triazine group acts as an electron-deficient heterocycle, facilitating nucleophilic substitution or cross-coupling reactions. Its electron-withdrawing nature stabilizes intermediates in amidation reactions, improving coupling efficiency . In bioactivity studies, triazine derivatives exhibit antifungal properties by disrupting membrane integrity in Candida spp., as seen in related compounds like (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity to biological targets?

- Methodology :

- Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts reactive sites (e.g., methylene bridge for nucleophilic attack) .

- Dock the compound into protein targets (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina. Validate predictions with in vitro assays measuring MIC values against pathogens .

Q. What strategies resolve contradictions in reported bioactivity data for triazine-benzamide hybrids?

- Methodology :

- Assay standardization : Compare MIC/MBC values under consistent conditions (e.g., broth microdilution vs. agar diffusion) .

- Structural analogs : Synthesize derivatives with modified thiophene substituents (e.g., 3-thiophene vs. 2-thiophene) to isolate moiety-specific effects .

- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

Q. How does the thiophene moiety influence the compound’s electronic properties and interaction with biological membranes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.